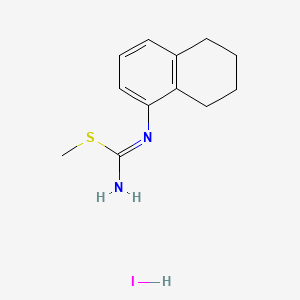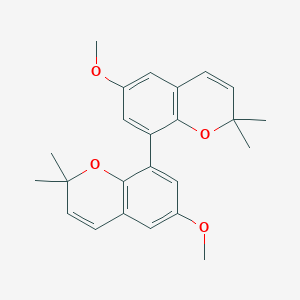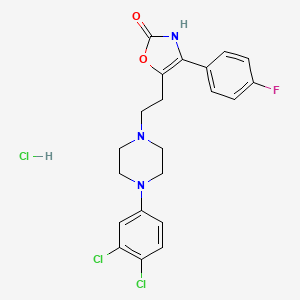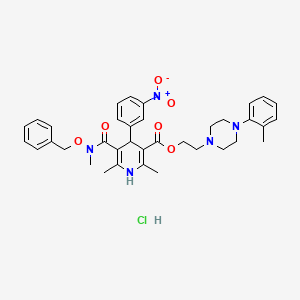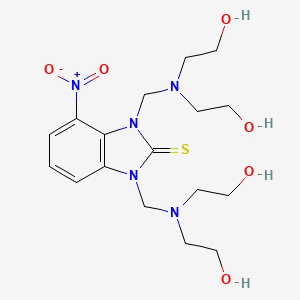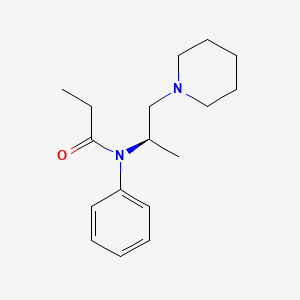
Phenampromide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenampromide, ®- is an opioid analgesic from the ampromide family of drugs. It is structurally related to other drugs such as propiram and diampromide. This compound was invented in the 1960s by American Cyanamid Co. Although it was never given a general release, it was trialed and found to have analgesic effects comparable to codeine .
Métodos De Preparación
The synthesis of Phenampromide, ®- involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with various reagents under specific conditions. The synthetic routes and reaction conditions for this compound are detailed in patents and scientific literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Phenampromide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Phenampromide, ®- can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
Phenampromide, ®- has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the structure-activity relationship of opioid analgesics. In biology, it is used to investigate the effects of opioid compounds on cellular processes. In medicine, it has been explored for its analgesic properties and potential use in pain management. In industry, it is used in the development of new opioid analgesics with improved efficacy and safety profiles .
Mecanismo De Acción
The mechanism of action of Phenampromide, ®- involves its interaction with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The molecular pathways involved in its action include the modulation of neurotransmitter release and the activation of intracellular signaling cascades .
Comparación Con Compuestos Similares
Phenampromide, ®- is unique among opioid analgesics due to its specific structural features and pharmacological profile. Similar compounds include propiram and diampromide, which also belong to the ampromide family of drugs. Compared to these compounds, Phenampromide, ®- has been found to have a higher analgesic potency and a different side effect profile .
Propiedades
Número CAS |
2101770-94-7 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-phenyl-N-[(2R)-1-piperidin-1-ylpropan-2-yl]propanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3/t15-/m1/s1 |
Clave InChI |
DHTRHEVNFFZCNU-OAHLLOKOSA-N |
SMILES isomérico |
CCC(=O)N(C1=CC=CC=C1)[C@H](C)CN2CCCCC2 |
SMILES canónico |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


